

hopeaphenol solubility in different solvents

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Compound of Interest

Compound Name: *Hopeaphenol*

Cat. No.: *B230904*

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Hopeaphenol Solubility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility characteristics of **hopeaphenol**, a resveratrol tetramer with significant biological interest. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility and outlines standard experimental protocols for its determination.

Qualitative Solubility of Hopeaphenol

Hopeaphenol, a large polyphenolic compound, exhibits solubility in a range of organic solvents. This solubility is crucial for its extraction from natural sources, purification, and formulation for in vitro and in vivo studies. Based on available data, **hopeaphenol** is soluble in the following solvents.^{[1][2]}

Table 1: Qualitative Solubility of **Hopeaphenol**

Solvent Class	Solvent Name	Solubility Profile
Halogenated	Chloroform	Soluble[1][2]
Halogenated	Dichloromethane	Soluble[1][2]
Ester	Ethyl Acetate	Soluble[1][2]
Sulfoxide	Dimethyl Sulfoxide (DMSO)	Soluble[1][2]
Ketone	Acetone	Soluble[1][2]

It is important to note that while these solvents are reported to dissolve **hopeaphenol**, the exact concentrations, temperature dependencies, and potential for degradation in these solvents have not been extensively documented in the cited literature. The poor solubility of **hopeaphenol** has been noted as a challenge in its initial structural determination.[3]

Experimental Protocol: Determination of Equilibrium Solubility

The following is a generalized protocol for determining the equilibrium solubility of **hopeaphenol**, based on the widely used shake-flask method.[4] This method is a reliable way to ascertain the saturation point of a compound in a specific solvent at a given temperature.

Materials and Apparatus

- **Hopeaphenol** (high purity)
- Selected solvents (analytical grade)
- Thermostatically controlled shaker or water bath
- Centrifuge
- Analytical balance
- Volumetric flasks and pipettes
- HPLC or UV-Vis spectrophotometer

- Syringe filters (e.g., 0.45 µm PTFE)

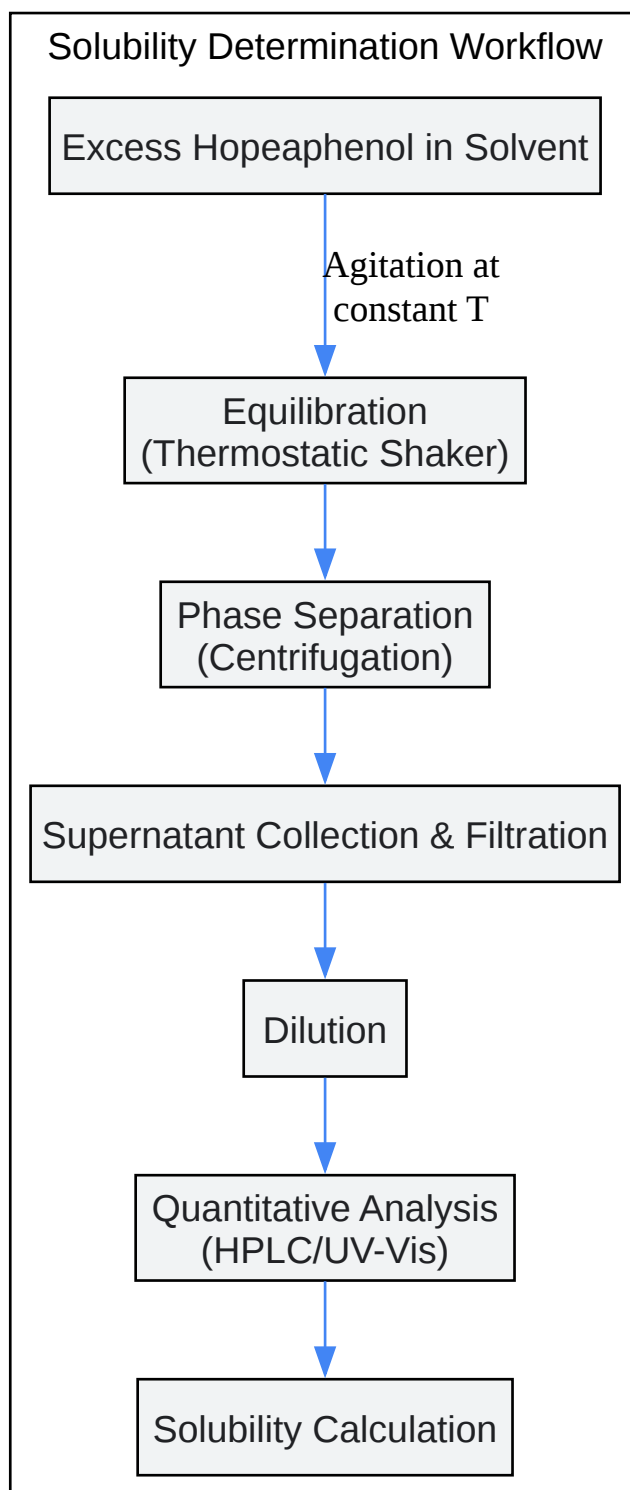
Procedure

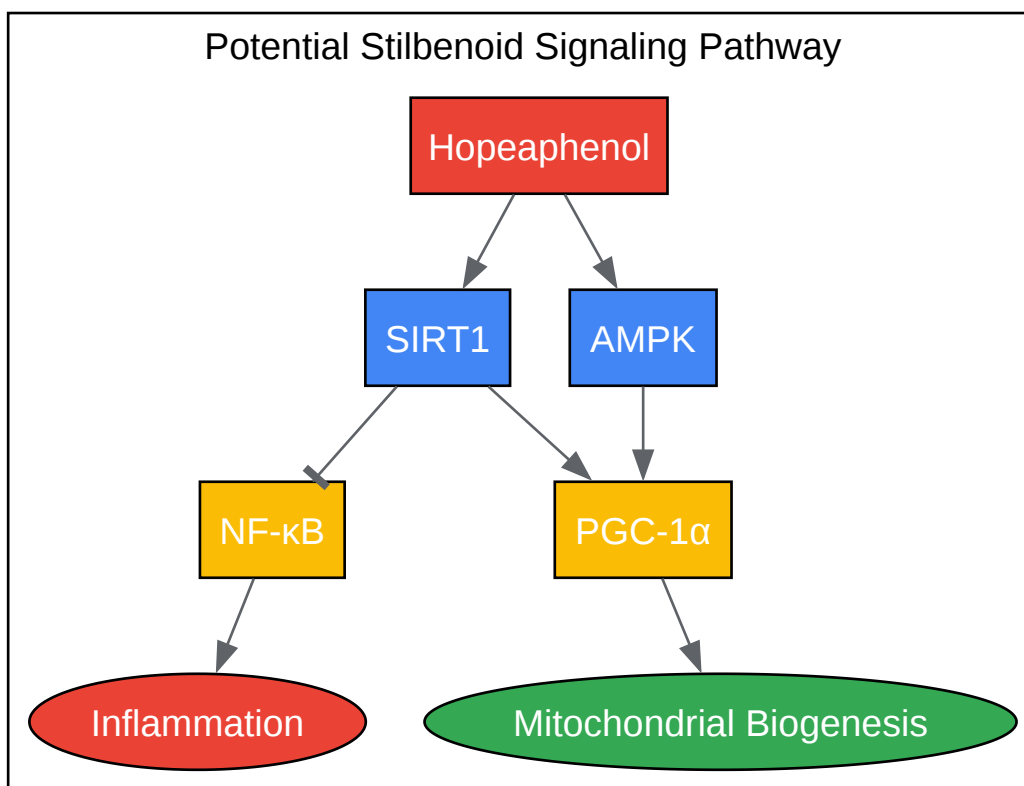
- Preparation of Supersaturated Solution: Add an excess amount of **hopeaphenol** to a known volume of the selected solvent in a sealed vial. The amount of **hopeaphenol** should be sufficient to ensure that undissolved solids remain after equilibrium is reached.
- Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary kinetic studies can determine the optimal time required to reach equilibrium.^[5]
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for the sedimentation of excess solid. Subsequently, centrifuge the samples at a high speed to pellet the remaining undissolved **hopeaphenol**.
- Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette. Immediately filter the aliquot through a syringe filter to remove any remaining microparticles. Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantification: Analyze the concentration of **hopeaphenol** in the diluted samples using a validated analytical method, such as HPLC with a UV detector or a UV-Vis spectrophotometer with a predetermined calibration curve.
- Calculation: Calculate the solubility of **hopeaphenol** in the solvent using the following formula:

$$\text{Solubility (mg/mL)} = (\text{Concentration of diluted sample (mg/mL)}) \times (\text{Dilution factor})$$

Visualization of Experimental Workflow and Potential Signaling Pathway

To aid in the conceptualization of the experimental and biological contexts of **hopeaphenol** research, the following diagrams are provided.





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References

- 1. Hopeaphenol | CAS:388582-37-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. bocsci.com [bocsci.com]
- 3. Hopeaphenol - CAS 17912-85-5 - For Research Use [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

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